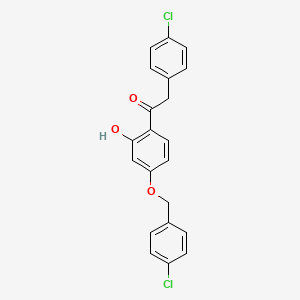
2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid, also known as adrenic acid, is a polyunsaturated fatty acid with the molecular formula C₂₂H₃₆O₂ and a molecular weight of 332.52 g/mol . This compound is a naturally occurring ω-6 fatty acid found in various tissues, including the adrenal glands, brain, kidneys, and vascular system . It plays a crucial role in the regulation of vascular tone and has been implicated in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid typically involves the elongation of arachidonic acid by two carbon atoms . This process can be achieved through enzymatic or chemical methods. Enzymatic elongation involves the use of elongase enzymes, while chemical synthesis may involve the use of specific reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as fish oils or other marine organisms rich in polyunsaturated fatty acids . The extracted fatty acids are then purified and converted into the desired compound through chemical or enzymatic processes.
Chemical Reactions Analysis
Types of Reactions: 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Produces epoxides and hydroxylated derivatives.
Reduction: Yields saturated fatty acids.
Substitution: Results in halogenated fatty acids.
Scientific Research Applications
2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and other bioactive molecules.
Biology: Studied for its role in cell signaling and membrane fluidity.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, inflammation, and metabolic disorders.
Industry: Utilized in the formulation of nutritional supplements and functional foods.
Mechanism of Action
The mechanism of action of 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It is metabolized by various enzymes to produce bioactive metabolites, such as dihomoprostaglandins and epoxydocosatrienoic acids. These metabolites act on specific molecular targets and pathways, including the regulation of vascular tone and anti-inflammatory responses.
Comparison with Similar Compounds
2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid is unique among polyunsaturated fatty acids due to its specific structure and biological functions. Similar compounds include:
Arachidonic Acid (C₂₀H₃₂O₂): A precursor to various eicosanoids involved in inflammation and immune responses.
Eicosapentaenoic Acid (C₂₀H₃₀O₂): An ω-3 fatty acid with anti-inflammatory properties.
Docosahexaenoic Acid (C₂₂H₃₄O₂): An ω-3 fatty acid essential for brain and eye health.
Each of these compounds has distinct roles and effects, highlighting the uniqueness of this compound in biological systems.
Properties
IUPAC Name |
(2E,10E,13E,16E)-docosa-2,10,13,16-tetraenoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,20-21H,2-5,8,11,14-19H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,21-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQLRMOIZUXNST-XENKKZCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCC/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B8259294.png)


![Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]-](/img/structure/B8259321.png)
![1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B8259328.png)
![9-Octadecenoic acid (9Z)-, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B8259336.png)
![3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]-](/img/structure/B8259338.png)




